

# Falnidamol plasma protein binding

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Falnidamol

CAS No.: 196612-93-8

Cat. No.: S547937

Get Quote

## Falnidamol at a Glance

The table below summarizes the key information available for **falnidamol**.

| Property            | Description                                                                                                                                           |
|---------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|
| Drug Type           | Small molecule drug, Tyrosine Kinase Inhibitor (TKI) [1] [2] [3]                                                                                      |
| Primary Target      | Epidermal Growth Factor Receptor (EGFR) [2] [4] [3]                                                                                                   |
| Primary Mechanism   | Inhibits the intracellular tyrosine kinase domain of EGFR, suppressing downstream signaling (e.g., MAPK pathway) and thus cell proliferation [2] [4]. |
| Secondary Mechanism | Directly binds to and inhibits the <b>ABCB1 transporter (P-glycoprotein)</b> , reversing multidrug resistance in cancer cells [1].                    |
| Highest Phase       | Phase I (clinical development for solid tumors was suspended) [4] [3]                                                                                 |
| Molecular Formula   | $C_{18}H_{19}ClFN_7$ [4] [3]                                                                                                                          |
| Molecular Weight    | 387.84 g/mol [2] [4]                                                                                                                                  |

| Property         | Description         |
|------------------|---------------------|
| CAS Registry No. | 196612-93-8 [4] [3] |

## Key Experimental Findings & Protocols

Recent preclinical research has revealed a promising dual mechanism of action for **falnidamol**.

- Reversal of Multidrug Resistance (MDR):** A 2025 study demonstrated that **falnidamol** is a highly potent and specific inhibitor of the ABCB1 transporter [1]. It reverses ABCB1-mediated MDR both **in vitro** and **in vivo** (xenograft models) without affecting the expression or cellular localization of the transporter. Key experimental findings and methods are summarized below.

| Assay/Experiment                                         | Key Finding/Protocol Detail                                                                                                                                                                                                                   |
|----------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Cytotoxicity (MTT) Assay                                 | Falnidamol specifically reversed resistance to ABCB1 substrate drugs (e.g., doxorubicin, paclitaxel) in resistant cell lines (HELA-Col, SW620-Adr) but not in their parental counterparts [1].                                                |
| Intracellular Drug Accumulation                          | Flow cytometry showed that pre-incubation with falnidamol (5 $\mu$ M, 2 hours) significantly increased the intracellular concentration of doxorubicin in ABCB1-overexpressing cells by inhibiting the efflux function of the transporter [1]. |
| ATPase Activity Assay                                    | Falnidamol suppressed the ATPase activity of ABCB1 in a concentration-dependent manner, indicating a direct interaction with the transporter [1].                                                                                             |
| Molecular Docking & Cellular Thermal Shift Assay (CETSA) | These studies confirmed that falnidamol binds directly to the drug-binding site of the ABCB1 transporter, stabilizing it and inhibiting its function [1].                                                                                     |

## Preparation Guidelines for Researchers

Based on the available chemical data, here are practical considerations for experimental setup.

- **Solubility and Stock Solutions:** **Falnidamol** has limited solubility in water [2]. For in vitro work, dimethyl sulfoxide (DMSO) is a suitable solvent for preparing concentrated stock solutions (e.g., 20 mg/mL, which is approximately 51.56 mM) [2]. Ensure fresh DMSO is used, as moisture absorption can reduce solubility.
- **In Vivo Formulation:** For animal studies, **falnidamol** can be prepared as a homogeneous suspension using a vehicle like carboxymethyl cellulose sodium salt (CMC-Na) at concentrations of  $\geq 5$  mg/mL [2].
- **Information Gap on Protein Binding:** The searched literature did not contain specific quantitative data on **falnidamol**'s plasma protein binding. This parameter is critical for understanding its pharmacokinetic profile.

## Diagram of Falnidamol's Dual Mechanism

The following diagram illustrates the two primary mechanisms of action of **falnidamol**, as revealed by the research.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Preclinical studies of the falnidamol as a highly potent and ... [pmc.ncbi.nlm.nih.gov]
2. Falnidamol | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
3. Falnidamol - Drug Targets, Indications, Patents [synapse.patsnap.com]
4. CAS 196612-93-8 Falnidamol [bocsci.com]

To cite this document: Smolecule. [Falnidamol plasma protein binding]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547937#falnidamol-plasma-protein-binding>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)